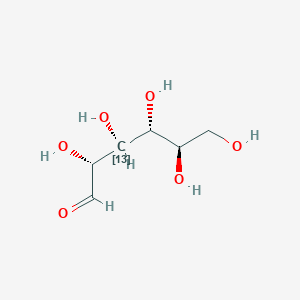

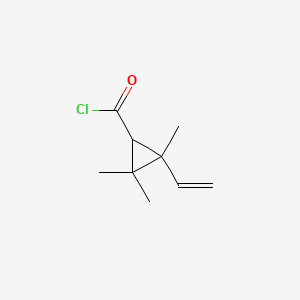

![molecular formula C7H4BrN3O2 B566708 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1273577-71-1](/img/structure/B566708.png)

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 1273577-71-1 . It has a molecular weight of 242.03 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Notably, the brominated aminopyrazole is more reactive due to the electronic nature of the respective substituents .

Physical And Chemical Properties Analysis

科学的研究の応用

Antitumor Applications

- Scientific Field: Medicinal Chemistry

- Summary of Application: Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor agents. They have attracted a great deal of attention due to their significant photophysical properties .

- Methods of Application: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Inhibition of AMP-Activated Protein Kinase

- Scientific Field: Biochemistry

- Summary of Application: Pyrazolo[1,5-a]pyrimidines are the basis for the rational design of selective inhibitors of AMP-activated protein kinase .

- Methods of Application: The Suzuki–Miyaura cross-coupling using the Buchwald ligands has been shown to form C–C bond in the sterically hindered position 6 of 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine .

- Results or Outcomes: The inhibition of such a multifunctional regulatory protein is of interest, in addition to the activation .

Synthesis of LDN-212854

- Scientific Field: Medicinal Chemistry

- Summary of Application: 6-Bromopyrazolo[1,5-a]pyrimidine, a similar compound to 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid, is used in the synthesis of LDN-212854 . LDN-212854 is a selective and potent inhibitor of the BMP type I receptor kinases .

- Methods of Application: The specific methods of application are not detailed, but it involves the use of 6-Bromopyrazolo[1,5-a]pyrimidine as a reactant .

- Results or Outcomes: The outcome is the production of LDN-212854, a potent inhibitor of the BMP type I receptor kinases .

Fluorophores for Optical Applications

- Scientific Field: Materials Science

- Summary of Application: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics .

- Methods of Application: The compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS .

- Results or Outcomes: The compounds show tunable photophysical properties and good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Generation of Disubstituted Cyclopropanes

- Scientific Field: Organic Chemistry

- Summary of Application: 3-Bromopyrazolo[1,5-A]pyrimidine is used in the generation of disubstituted cyclopropanes .

- Methods of Application: The method involves the use of 3-bromopyrazolo[1,5-A]pyrimidine and borontrifluoride under optimized reaction conditions .

- Results or Outcomes: The outcome is the production of disubstituted cyclopropanes .

Chemosensors and Organic Materials

- Scientific Field: Materials Science

- Summary of Application: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties .

- Methods of Application: The compounds are synthesized using simpler and greener methodologies compared to those of BODIPYS .

- Results or Outcomes: The compounds show tunable photophysical properties and good solid-state emission intensities . Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Safety And Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQGTCYTOSPGPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)